molecular formula C12H12ClNO2 B10866750 3-chloro-1-(2-oxopropyl)-2,3-dihydro-1H-indole-2-carbaldehyde

3-chloro-1-(2-oxopropyl)-2,3-dihydro-1H-indole-2-carbaldehyde

Cat. No.: B10866750
M. Wt: 237.68 g/mol
InChI Key: VKQCIGDZSLAMBT-UHFFFAOYSA-N
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Description

3-chloro-1-(2-oxopropyl)-2,3-dihydro-1H-indole-2-carbaldehyde is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group, an oxopropyl group, and a carbaldehyde group attached to the indole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(2-oxopropyl)-2,3-dihydro-1H-indole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with chloroacetyl chloride under basic conditions to introduce the chloro group. This is followed by the introduction of the oxopropyl group through a Friedel-Crafts acylation reaction using propionyl chloride. The final step involves the oxidation of the resulting intermediate to form the carbaldehyde group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(2-oxopropyl)-2,3-dihydro-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: 3-chloro-1-(2-oxopropyl)-2,3-dihydro-1H-indole-2-carboxylic acid.

    Reduction: 3-chloro-1-(2-hydroxypropyl)-2,3-dihydro-1H-indole-2-carbaldehyde.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-1-(2-oxopropyl)-2,3-dihydro-1H-indole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-1-(2-oxopropyl)-2,3-dihydro-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1-(2-oxopropyl)-2,3-dihydro-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-chloro-1-(2-hydroxypropyl)-2,3-dihydro-1H-indole-2-carbaldehyde: Similar structure but with a hydroxyl group instead of a carbonyl group.

Uniqueness

3-chloro-1-(2-oxopropyl)-2,3-dihydro-1H-indole-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

3-chloro-1-(2-oxopropyl)-2,3-dihydroindole-2-carbaldehyde

InChI

InChI=1S/C12H12ClNO2/c1-8(16)6-14-10-5-3-2-4-9(10)12(13)11(14)7-15/h2-5,7,11-12H,6H2,1H3

InChI Key

VKQCIGDZSLAMBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C(C(C2=CC=CC=C21)Cl)C=O

Origin of Product

United States

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